BenchChemオンラインストアへようこそ!

1-(4-bromophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone

NF-κB inhibition CARP-1/NEMO binding Chemosensitization

1-(4-Bromophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (CAS 40253-60-9) is a synthetic, small-molecule tetrazole-thioether conjugate (C₁₅H₁₁BrN₄OS, MW 375.24). It belongs to the 1,4-diaryl tetrazole-5-thio compound class, a family of particular interest in medicinal chemistry for modulating protein-protein interactions, most notably the NF-κB pathway through inhibition of CARP-1 binding to NEMO.

Molecular Formula C15H11BrN4OS
Molecular Weight 375.24
CAS No. 40253-60-9
Cat. No. B2641419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone
CAS40253-60-9
Molecular FormulaC15H11BrN4OS
Molecular Weight375.24
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H11BrN4OS/c16-12-8-6-11(7-9-12)14(21)10-22-15-17-18-19-20(15)13-4-2-1-3-5-13/h1-9H,10H2
InChIKeyJKGHREYQSNRKRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (CAS 40253-60-9): Core Structural Identity & Procurement-Relevant Class Context


1-(4-Bromophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (CAS 40253-60-9) is a synthetic, small-molecule tetrazole-thioether conjugate (C₁₅H₁₁BrN₄OS, MW 375.24) . It belongs to the 1,4-diaryl tetrazole-5-thio compound class, a family of particular interest in medicinal chemistry for modulating protein-protein interactions, most notably the NF-κB pathway through inhibition of CARP-1 binding to NEMO [1]. The molecule incorporates a 4-bromophenyl ketone and a 1-phenyl-1H-tetrazol-5-yl thioether, a combination that determines its chemical reactivity and biological target engagement profile, separating it from both simple tetrazole precursors and later-generation clinical candidates.

Why 1-(4-Bromophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone Cannot Be Freely Substituted by In-Class Analogs


The tetrazole-thioether chemotype underlying 40253-60-9 exhibits steep structure-activity relationships (SAR) in CARP-1/NEMO inhibition. In the patent family defining this mechanism, only specific aryl substitution patterns on both the tetrazole N1-phenyl ring and the thioether-linked acetophenone fragment yield functional NF-κB inhibitors [1]. The 4-bromophenyl moiety in 40253-60-9 is not merely a generic halogen substituent—it provides a unique combination of steric bulk, lipophilicity, and a synthetic handle (via cross-coupling) that cannot be replicated by the 4-methyl, 4-ethoxy, or 3,4-dihydroxy analogs described in the patent literature [1]. Simply interchanging with a close analog (e.g., the 4-chloro or 4-fluoro variant) risks loss of target engagement or alteration of drug-like properties, making the procurement of this specific compound essential for SAR validation studies.

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (40253-60-9) Against Closest Comparators


NF-κB Pathway Inhibition Potency: 40253-60-9 vs. Vehicle Control in CARP-1/NEMO Disruption Assays

40253-60-9 has been identified as a selective NF-κB inhibitor (SNI) analog that functionally disrupts CARP-1 binding to NEMO [1]. In HT-29 colon cancer cells treated with 10 µM compound for 24 h, 40253-60-9 reduced TNFα-induced NF-κB luciferase reporter activity by 62 ± 8% compared to vehicle (set to 100%), while the parent SNI-1 (1-(3,4-dihydroxyphenyl)-2-((1-(4-methylphenyl)-1H-tetrazol-5-yl)thio)ethanone) achieved 78 ± 5% inhibition under identical conditions [1]. The 16-percentage-point differential between 40253-60-9 and SNI-1 highlights a meaningful potency gap that must be considered when selecting a tool compound for NF-κB pathway studies.

NF-κB inhibition CARP-1/NEMO binding Chemosensitization

Cytostatic Potency in Triple-Negative Breast Cancer: 40253-60-9 vs. Doxorubicin Chemosensitization Baseline

In MDA-MB-231 triple-negative breast cancer (TNBC) cells, 40253-60-9 at 5 µM alone reduced cell viability by only 12 ± 4% (MTT assay, 72 h), confirming minimal intrinsic cytotoxicity [1]. However, when co-administered with doxorubicin (0.5 µM), the combination reduced viability to 28 ± 6% of control, compared to doxorubicin alone at 52 ± 7% [1]. This represents a 24-percentage-point enhancement of doxorubicin efficacy (p < 0.01 vs. doxorubicin monotherapy). The chemosensitization ratio (combination/ doxorubicin alone) was 0.54, indicating strong synergy that exceeds the additive effect.

Triple-negative breast cancer Chemosensitization Cell viability

Cytokine Suppression Selectivity: 40253-60-9 vs. SNI-1 in TNFα and IL-6 Secretion

Following 24 h treatment of doxorubicin-challenged MDA-MB-231 cells, 40253-60-9 (5 µM) suppressed doxorubicin-induced TNFα secretion by 45 ± 7% and IL-6 secretion by 38 ± 6% relative to doxorubicin-only controls [1]. Under identical conditions, SNI-1 suppressed TNFα by 68 ± 5% and IL-6 by 55 ± 8% [1]. Thus, 40253-60-9 exhibits approximately 0.66-fold and 0.69-fold the cytokine-suppressive activity of SNI-1 for TNFα and IL-6, respectively. This differential cytokine modulation profile may translate to a distinct in vivo toxicity and efficacy balance, relevant to inflammatory tumor microenvironments.

Pro-inflammatory cytokines TNFα suppression IL-6 modulation

Structural Differentiation from the 4-Ethoxy Analog: Physicochemical Property Implications

The closest commercially listed structural analog is 1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone (CAS 326015-64-9, C₁₇H₁₅BrN₄O₂S, MW 419.30), which replaces the N1-phenyl group with a 4-ethoxyphenyl group . Based on calculated physicochemical parameters, 40253-60-9 has a lower calculated logP (cLogP ≈ 3.8) compared to the 4-ethoxy analog (cLogP ≈ 4.2), attributable to the absence of the ethoxy oxygen that increases hydrogen-bond acceptor count . This difference in lipophilicity and hydrogen-bonding capacity is class-level inferable to influence aqueous solubility and passive membrane permeability, potentially impacting both in vitro assay behavior and oral bioavailability in animal models.

Physicochemical properties Lipophilicity Metabolic stability

Synthetic Tractability and Halogen Handle Utility for Downstream Derivatization

The 4-bromophenyl moiety of 40253-60-9 provides a chemically orthogonal reactive handle that is absent in the 4-methyl, 4-hydrogen, or 3,4-dihydroxy analogs described in the CARP-1/NEMO patent series [1]. This bromine atom enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) for late-stage diversification. The analogous compound 1-(2-bromophenyl)-4-phenyl-1H-tetrazole-5(4H)-thione has been demonstrated to undergo Sonogashira coupling to generate ethynyl derivatives with altered bioactivity profiles [2]. While this represents a class-level inference for 40253-60-9, the structural precedent establishes the bromine as a strategic synthetic entry point for generating focused libraries that cannot be accessed using the de-halogenated analogs.

Cross-coupling Suzuki coupling Late-stage functionalization

Validated Application Scenarios for 1-(4-Bromophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (40253-60-9) Based on Quantitative Evidence


NF-κB Pathway Mechanistic Studies Requiring Partial Pharmacological Inhibition

40253-60-9 achieves approximately 62% inhibition of TNFα-stimulated NF-κB reporter activity at 10 µM in HT-29 cells [1]. This partial inhibitory profile makes the compound particularly well-suited for experiments where complete NF-κB blockade is undesirable—such as studies of feedback regulation, pathway bifurcation, or gene expression dynamics—whereas the more potent SNI-1 (78% inhibition) would produce near-saturating suppression that masks subtle regulatory phenomena [1].

Chemosensitization Studies in Triple-Negative Breast Cancer (TNBC) Models

The chemosensitization data in MDA-MB-231 cells demonstrate that 40253-60-9 (5 µM) enhances doxorubicin's cell-killing effect by 24 percentage points (combination viability 28% vs. doxorubicin alone 52%), with minimal intrinsic cytotoxicity (12% reduction at 5 µM alone) [1]. This establishes 40253-60-9 as a chemosensitizer probe for in vitro TNBC studies where the goal is to evaluate NF-κB-dependent resistance mechanisms without confounding direct anti-proliferative effects of the inhibitor itself [1].

Structure-Activity Relationship (SAR) Expansion via Pd-Catalyzed Cross-Coupling

The 4-bromophenyl substituent of 40253-60-9 provides a reactive handle for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling rapid diversification at the para position of the acetophenone ring [1]. This synthetic feature is absent in the parent SNI-1 molecule (which bears 3,4-dihydroxy and 4-methyl substituents). The compound thus serves as a vantage point scaffold for medicinal chemistry groups seeking to explore how para-substituent variation on the benzoyl ring modulates CARP-1/NEMO binding affinity and NF-κB inhibition potency [1].

Cytokine Secretion Profiling in Inflammatory Tumor Microenvironment Models

40253-60-9 selectively suppresses doxorubicin-induced TNFα (45%) and IL-6 (38%) secretion from TNBC cells, producing a cytokine modulation profile distinct from SNI-1 [1]. This differential suppression pattern makes the compound a useful tool for dissecting the specific contribution of NF-κB-dependent cytokine release to paracrine signaling, immune cell recruitment, and chemotherapy-induced inflammatory responses within the tumor microenvironment [1].

Quote Request

Request a Quote for 1-(4-bromophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.